molecular formula C10H8O2S2 B3256906 (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone CAS No. 27939-30-6

(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone

Cat. No.: B3256906
CAS No.: 27939-30-6
M. Wt: 224.3 g/mol
InChI Key: OGWZIOZTPNLTCR-VIFPVBQESA-N
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Description

(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone is an organic compound featuring a hydroxyl group and two thiophene rings attached to an ethanone backbone. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the reaction of thiophene-2-carbaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the condensation process.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale batch or continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of diol derivatives.

    Substitution: Formation of substituted thiophene derivatives with various functional groups.

Scientific Research Applications

(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and active ingredient.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes and organic field-effect transistors.

Mechanism of Action

The mechanism of action of (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The hydroxyl and carbonyl groups can form hydrogen bonds and coordinate with metal ions, while the thiophene rings can participate in π-π interactions and electron transfer processes. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carbaldehyde
  • 2-Acetylthiophene
  • 2-Thiophenemethanol

Uniqueness

(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct electronic properties and reactivity. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and electronic behavior.

Properties

IUPAC Name

(2R)-2-hydroxy-1,2-dithiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWZIOZTPNLTCR-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)[C@@H](C(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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